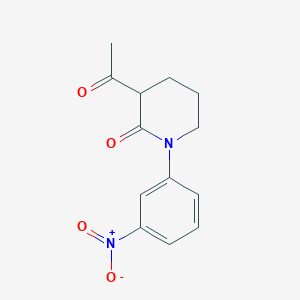

3-Acetyl-1-(3-nitrophenyl)piperidin-2-one

Description

Significance of Piperidinone Scaffolds in Synthetic and Medicinal Chemistry

Piperidinone scaffolds, as part of the broader piperidine (B6355638) family, are among the most important synthetic fragments in the design of pharmaceuticals. nih.govmdpi.com The piperidine ring is a ubiquitous structural motif found in numerous natural products and is a core component in more than twenty classes of pharmaceutical agents. nih.govmdpi.com The prevalence of this scaffold is due to its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. researchgate.net

In medicinal chemistry, the incorporation of a piperidinone scaffold can achieve several strategic goals:

Modulation of Physicochemical Properties: The saturated heterocyclic ring can improve properties such as solubility and lipophilicity, which are critical for a drug's absorption and distribution in the body. researchgate.net

Enhancement of Biological Activity: The three-dimensional structure of the piperidinone ring allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netacs.org

Versatility in Synthesis: The piperidinone structure serves as a versatile template that can be readily functionalized at various positions, allowing chemists to create large libraries of diverse compounds for screening. acs.orgnih.gov

The development of efficient synthetic methods, such as intramolecular cyclization reactions, has made a wide range of substituted piperidinones accessible, furthering their application in the development of novel therapeutics for conditions ranging from cancer to infectious diseases. nih.govresearchgate.net

Role of Nitrophenyl Moieties in Advanced Molecular Design

The nitrophenyl group is a critical functional moiety in medicinal chemistry and advanced molecular design. acs.org The nitro group (NO2) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the molecule as a whole. mdpi.com This electronic modulation can have profound effects on a compound's reactivity, binding interactions, and metabolic pathways.

Key roles of the nitrophenyl moiety include:

Pharmacophore and Toxicophore: The nitro group can act as a pharmacophore, a part of a molecule responsible for its biological activity. nih.gov It is found in numerous compounds with demonstrated antimicrobial, antifungal, and anticancer properties. acs.orgnih.gov The biological activity often stems from the in vivo reduction of the nitro group, which can generate reactive nitrogen species that are toxic to target cells or pathogens. nih.gov

Modulation of Electronic Properties: The presence of a nitro group can alter the polarity and electronic distribution of a molecule, which can enhance its interaction with specific amino acid residues in proteins and other biological targets. nih.gov

Synthetic Handle: The nitro group is a versatile functional group in organic synthesis. It can be readily reduced to an amino group, which can then be used for a wide array of subsequent chemical modifications, allowing for the synthesis of diverse analogues. mdpi.com

The strategic placement of a nitrophenyl group within a molecule is a common tactic in rational drug design to fine-tune biological activity and create compounds with desired therapeutic effects. nih.gov

Overview of 3-Acetyl-1-(3-nitrophenyl)piperidin-2-one within Heterocyclic Compound Research

This compound integrates the structurally significant piperidinone scaffold with the functionally important nitrophenyl and acetyl moieties. While extensive research on this specific molecule is still emerging, its structure suggests considerable potential within the field of heterocyclic chemistry. The compound serves as a clear example of how established pharmacophoric fragments can be combined to create novel molecular architectures for investigation.

Researchers in synthetic and medicinal chemistry view compounds like this compound as promising candidates for biological screening and as versatile intermediates for the synthesis of more complex molecular targets. The systematic exploration of its chemical reactivity and biological properties is an active area of interest, driven by the potential to discover new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

3-acetyl-1-(3-nitrophenyl)piperidin-2-one |

InChI |

InChI=1S/C13H14N2O4/c1-9(16)12-6-3-7-14(13(12)17)10-4-2-5-11(8-10)15(18)19/h2,4-5,8,12H,3,6-7H2,1H3 |

InChI Key |

QZLAIVJTHSKVHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Piperidin-2-one Ring System

The piperidin-2-one core, a cyclic amide or lactam, possesses characteristic reactivity patterns that can be exploited for structural modification. The primary modes of reaction involve the amide bond and the α-carbons.

The amide linkage within the lactam ring is susceptible to cleavage under hydrolytic conditions. Both acid- and base-catalyzed hydrolysis can lead to ring-opening, yielding the corresponding γ-amino acid derivative. libretexts.org This transformation converts the cyclic structure into a linear scaffold, which can be a precursor for further synthetic manipulations.

Additionally, the methylene (B1212753) group at the C6 position, being alpha to the amide nitrogen, represents a potential site for functionalization. While N-aryl substitution makes direct deprotonation challenging, reactions proceeding through an iminium ion intermediate, often generated under oxidative conditions, could enable the introduction of nucleophiles at this position. This strategy is well-documented for the α-functionalization of other N-substituted piperidines. acs.org

Table 1: Potential Reactions of the Piperidin-2-one Ring

| Reaction Type | Reagents and Conditions | Expected Product |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 5-((3-Nitrophenyl)amino)-3-oxohexanoic acid |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Carboxylate salt of 5-((3-nitrophenyl)amino)-3-oxohexanoic acid |

| Oxidative α-Functionalization | Oxidant (e.g., N-oxide formation followed by Polonovski-Potier reaction), Nucleophile | 6-Substituted piperidin-2-one derivative |

Transformations Involving the Acetyl Moiety

The acetyl group at the C3 position is a key handle for derivatization due to the acidity of its α-protons and the electrophilicity of its carbonyl carbon. The presence of two adjacent carbonyl groups (the acetyl and the lactam carbonyls) enhances the acidity of the protons on the methyl group, facilitating the formation of an enolate intermediate in the presence of a base. bham.ac.ukmasterorganicchemistry.com

This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo aldol (B89426) condensation with various aldehydes and ketones to introduce new stereocenters and extend the carbon skeleton. researchgate.netmasterorganicchemistry.com The acetyl group can also be a substrate for other transformations, such as halogenation at the α-position using reagents like N-bromosuccinimide (NBS) or molecular halogens.

Table 2: Representative Transformations of the Acetyl Group

| Reaction Type | Reagents and Conditions | Expected Product |

| Aldol Condensation | Aldehyde/Ketone (R'COR''), Base (e.g., LDA, NaOH) | 3-(3-Hydroxy-2-alkanoyl)-1-(3-nitrophenyl)piperidin-2-one |

| α-Halogenation | Halogenating agent (e.g., NBS, Br₂) | 3-(Bromoacetyl)-1-(3-nitrophenyl)piperidin-2-one |

| Reduction | Reducing agent (e.g., NaBH₄) | 3-(1-Hydroxyethyl)-1-(3-nitrophenyl)piperidin-2-one |

Chemical Modifications of the Nitrophenyl Group

The 3-nitrophenyl substituent provides a platform for extensive chemical modifications, primarily through reduction of the nitro group or through aromatic substitution reactions.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most fundamental and useful transformations for this class of compounds. This conversion dramatically alters the electronic properties of the aromatic ring, transforming a strongly electron-withdrawing group into a strongly electron-donating group. A wide variety of reagents and conditions can accomplish this reduction, offering good functional group tolerance. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media.

Table 3: Common Methods for Nitro Group Reduction

| Method | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, solvent (e.g., EtOH, EtOAc) | 3-Acetyl-1-(3-aminophenyl)piperidin-2-one |

| Metal/Acid Reduction | Sn/HCl or Fe/HCl | 3-Acetyl-1-(3-aminophenyl)piperidin-2-one |

| Transfer Hydrogenation | Hydrazine, Pd/C or Ammonium (B1175870) formate, Pd/C | 3-Acetyl-1-(3-aminophenyl)piperidin-2-one |

Aromatic Substitution

The reactivity of the nitrophenyl ring towards substitution reactions is dictated by the strong electron-withdrawing and meta-directing nature of the nitro group.

Electrophilic Aromatic Substitution (EAS): The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic attack. Any substitution that does occur is directed to the positions meta to the nitro group (C5) and ortho to the piperidinone substituent (C2, C4). chemguide.co.uk However, forcing conditions are typically required, and yields are often low.

Nucleophilic Aromatic Substitution (SNAr): The nitro group powerfully activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. youtube.comlibretexts.org In the case of 3-Acetyl-1-(3-nitrophenyl)piperidin-2-one, there are no leaving groups at the activated ortho/para positions. Therefore, standard SNAr reactions are not feasible unless another substituent, such as a halogen, is present on the ring. However, vicarious nucleophilic substitution (VNS) of hydrogen could potentially occur at positions activated by the nitro group. nih.gov

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. hse.ruacs.orgresearchgate.net The structure of this compound, containing a β-keto amide-like functionality, suggests its potential utility as a key building block in certain MCRs.

Specifically, it could serve as the 1,3-dicarbonyl component in well-known reactions like the Biginelli or Hantzsch syntheses.

Biginelli-like Reaction: In a potential Biginelli-type reaction, this compound could condense with an aldehyde and urea (B33335) (or thiourea) under acidic catalysis. wikipedia.orgmdpi.comnih.gov This would lead to the formation of a novel, fused heterocyclic system where a dihydropyrimidinone ring is annulated to the piperidinone scaffold.

Hantzsch-like Reaction: Similarly, in a Hantzsch-type synthesis, the compound could react with an aldehyde and a nitrogen source like ammonia (B1221849) or ammonium acetate. wikipedia.orgresearchgate.netnih.gov This would likely involve the enamine formed from the acetyl group reacting in a cascade to produce a fused dihydropyridine (B1217469) ring system.

While the direct participation of this compound in such MCRs has not been extensively documented, its structural features make it a promising candidate for the discovery of novel, complex heterocyclic structures through these efficient synthetic strategies.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

No experimental FT-IR or FT-Raman spectra for 3-Acetyl-1-(3-nitrophenyl)piperidin-2-one have been published. Therefore, a detailed analysis of its molecular vibrations, including characteristic stretching and bending frequencies for its functional groups (acetyl, nitro, lactam), cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Conformational and Configurational Assignment

Published ¹H NMR and ¹³C NMR data for this compound are not available. Consequently, an assignment of chemical shifts and coupling constants to specific protons and carbons within the molecule, which is essential for confirming its chemical structure and determining its conformational properties in solution, cannot be performed.

X-ray Diffraction Analysis for Solid-State Structure Determination

There is no reported single-crystal X-ray diffraction study for this compound. As a result, information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, remains undetermined.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

No mass spectrometry data for this compound has been found in the reviewed literature. This prevents the confirmation of its molecular weight and the analysis of its fragmentation pattern, which would provide insights into the molecule's stability and structural components.

UV-Visible Spectroscopy and Electronic Transitions

There are no available UV-Visible absorption spectra for this compound. Without this data, a discussion of its electronic transitions, such as π→π* and n→π* transitions associated with its aromatic and carbonyl chromophores, is not possible.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization.

No published studies detailing the DFT-based geometry optimization or electronic structure analysis specifically for 3-Acetyl-1-(3-nitrophenyl)piperidin-2-one were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Chemical Reactivity).

Specific data on the HOMO-LUMO energy gap and other chemical reactivity descriptors derived from FMO analysis for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites.

MEP surface analysis to identify the electrophilic and nucleophilic sites of this compound has not been reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer.

There are no available NBO analysis results to describe the intramolecular hyperconjugative interactions and charge delocalization within the molecule.

Prediction of Spectroscopic Properties (Vibrational Frequencies, UV-Vis Spectra).

Computationally predicted vibrational frequencies or UV-Vis spectra for this specific compound are absent from the scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions.

No molecular docking studies investigating the binding affinity and interaction modes of this compound with any biological target have been published.

Based on a comprehensive search of available scientific literature, there is currently no specific published preclinical data for the chemical compound “this compound” that aligns with the requested article structure. Research discussing its in vitro cytotoxicity, antiproliferative activity, selectivity, antioxidant properties, enzyme inhibition potential, or antimicrobial activity could not be located.

The provided search results contain information on related but structurally distinct compounds, such as other piperidine (B6355638) derivatives, piperidin-4-ones, and various nitrophenyl-containing heterocycles (e.g., tetrahydroisoquinolines, chalcones). However, presenting data from these analogues would violate the explicit instruction to focus solely on “this compound.” Extrapolating findings from different molecular structures would be scientifically inaccurate and would not meet the required standard of a professional and authoritative article on the specified compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified section and subsection.

Pre Clinical Biological Evaluation and Mechanistic Insights

Exploration of Other Pre-clinical Pharmacological Activities.

Anti-leishmanic Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The search for novel, effective, and safer anti-leishmanic agents is a critical area of pharmaceutical research. In this context, the potential of various heterocyclic compounds, including piperidine (B6355638) derivatives, has been explored.

Currently, there is no publicly available scientific literature or research data detailing the specific anti-leishmanic activity of 3-Acetyl-1-(3-nitrophenyl)piperidin-2-one. Extensive searches of chemical and biological databases have not yielded studies that have evaluated this particular compound against any species of Leishmania. Therefore, no data on its efficacy, such as the half-maximal inhibitory concentration (IC50) or its effect on different stages of the parasite (promastigotes and amastigotes), can be provided.

While research exists on the anti-leishmanic properties of other structurally related compounds, such as certain chalcones and oxadiazoline derivatives, these findings are not directly applicable to this compound and are thus outside the scope of this article. The unique combination of the acetyl group, the nitrophenyl substituent on the piperidin-2-one core of this specific molecule necessitates direct biological evaluation to determine its potential as an anti-leishmanic agent.

Mechanistic Studies at the Cellular and Molecular Level

Understanding the mechanism of action of a potential therapeutic agent is fundamental to its development. Such studies typically involve identifying the molecular target of the compound and characterizing the downstream cellular effects that lead to the desired therapeutic outcome.

In the case of this compound, there is a notable absence of published research into its cellular and molecular mechanisms of action. Investigations that would typically follow a preliminary screening for biological activity—such as target identification, enzyme inhibition assays, or studies on its effects on cellular pathways—have not been reported for this compound.

Therefore, no information is available regarding how this compound might interact with biological systems at a subcellular level. Any discussion of potential mechanisms would be purely speculative and would contravene the evidence-based focus of this article. Future research would be required to explore these aspects, contingent on initial findings of significant biological activity.

Structure Activity Relationship Sar Studies

Influence of the Nitrophenyl Substituent Position and Modifications on Bioactivity

The positioning of the nitro group on the N-phenyl ring of piperidine-based compounds is a critical determinant of their biological effects. The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the entire molecule, thereby influencing its interaction with biological targets.

Studies on related N-phenylpiperidine and N-phenylpiperazine derivatives have consistently shown that the location of substituents on the aromatic ring is crucial for activity. nih.govscispace.com For instance, in a series of mono-substituted 4-phenylpiperidines, the position and physicochemical characteristics of the aromatic substituent were found to be critical for their effects on the dopaminergic system. scispace.com

While direct studies on 3-Acetyl-1-(3-nitrophenyl)piperidin-2-one are limited, research on analogous compounds such as nitrophenyl-containing chalcones provides valuable insights. A study on such chalcones revealed that the position of the nitro group significantly impacts their anti-inflammatory and vasorelaxant activities. mdpi.com Specifically, compounds with a nitro group at the ortho position demonstrated the highest anti-inflammatory activity, whereas a para-substituted nitro group was favorable for vasorelaxant effects. mdpi.com This suggests that the spatial arrangement of the nitro group in relation to the rest of the molecule dictates its ability to fit into and interact with the binding pockets of different biological targets.

Table 1: Comparison of Substituent Positions on Aromatic Rings and Their General Impact on Bioactivity in Related Compound Classes

| Substituent Position | General Observations on Bioactivity | Key Interaction Types Influenced |

| Ortho | Can introduce steric hindrance, potentially leading to selectivity for certain receptors. May also participate in intramolecular interactions. | Steric interactions, intramolecular hydrogen bonding. |

| Meta | Primarily exerts an electronic effect on the ring, influencing the overall polarity and dipole moment of the molecule. | Electronic and polar interactions. |

| Para | Can extend into a binding pocket, often influencing potency. Less likely to cause steric hindrance compared to the ortho position. | Hydrophobic and electronic interactions. |

Impact of the Acetyl Group on Pharmacological Profiles

The presence of an acetyl group at the 3-position of the piperidinone ring introduces a key functional moiety that can significantly influence the compound's pharmacological profile. The acetyl group, with its carbonyl function, can act as a hydrogen bond acceptor, a critical interaction for ligand-receptor binding.

In studies of related heterocyclic compounds, the introduction of an acetyl group has been shown to enhance biological activity. For example, in a series of 1,3,4-oxadiazoline derivatives, compounds bearing a 3-acetyl group demonstrated significantly greater antimicrobial activity compared to their non-acetylated counterparts. nih.gov This enhancement is often attributed to the acetyl group's ability to form favorable interactions within the active site of a target enzyme or receptor. nih.gov

The N-acyl group on a piperidone nitrogen is also a critical determinant of activity. researchgate.net Modifying the acetyl group, for instance, by replacing it with other acyl moieties of varying size and electronic properties, can modulate the compound's potency and selectivity. researchgate.net

Role of the Piperidinone Core in Bioactivity and Receptor Interactions

The piperidinone ring serves as the central scaffold for this class of compounds, providing a rigid framework that orients the substituents in a defined three-dimensional space. The piperidine (B6355638) moiety is a common structural motif in a vast number of pharmacologically active compounds, highlighting its importance as a privileged scaffold in drug discovery. nih.govresearchgate.net

The lactam function within the piperidin-2-one core introduces a planar amide group, which can participate in hydrogen bonding as both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the carbonyl oxygen). In the case of this compound, the nitrogen is substituted, leaving the carbonyl oxygen as a primary hydrogen bond acceptor. This feature is crucial for anchoring the molecule to a receptor's binding site.

Studies on various piperidine-containing molecules have demonstrated that the piperidine core is essential for interaction with a wide range of receptors, including opioid, dopamine (B1211576), and substance P receptors. nih.govacs.orgnih.gov The conformation of the piperidine ring (chair, boat, or twist-boat) can also influence binding affinity, with different receptor subtypes often preferring specific conformations. nih.gov While a 10-fold increase in potency was observed by changing a piperidine-2-one core to a piperidine core in one study, this highlights the significant impact of this core structure. acs.org

The combination of the rigid piperidinone ring and the attached functional groups (acetyl and nitrophenyl) in this compound creates a unique pharmacophore. The piperidinone core acts as the foundational structure, presenting the other functionalities in a specific spatial arrangement for optimal interaction with its biological target.

Computational Approaches to SAR Elucidation, including QSAR and Molecular Modeling

To further elucidate the structure-activity relationships of this compound and its analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are invaluable tools.

QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For phenylpiperidine and phenylpiperazine derivatives, QSAR models have been successfully developed to predict their activity at various receptors, including dopamine and histamine (B1213489) receptors. nih.govresearchgate.net These models typically use physicochemical descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) to quantify the structural features that govern activity. nih.gov A QSAR study on mono-substituted 4-phenylpiperidines revealed that a combination of descriptors could effectively model their in vivo effects on the dopaminergic system. scispace.com

Molecular modeling, including docking and molecular dynamics simulations, provides a three-dimensional perspective of how a ligand interacts with its receptor at the atomic level. researchgate.netfigshare.com Docking studies can predict the preferred binding pose of this compound within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netfigshare.com For instance, molecular docking of piperidine derivatives into the dopamine D2 receptor has been used to predict their binding modes. researchgate.net Such studies can rationalize the observed SAR and guide the design of new analogues with improved affinity and selectivity.

By combining QSAR and molecular modeling, a comprehensive understanding of the SAR for this class of compounds can be achieved. The insights gained from these computational approaches can accelerate the optimization process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Table 2: Key Computational Approaches in SAR Studies

| Computational Method | Description | Application to this compound |

| QSAR | Establishes a quantitative relationship between chemical structure and biological activity using statistical methods. | Predict the bioactivity of new analogues based on their structural properties. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Identify key amino acid residues involved in binding and rationalize the importance of the nitrophenyl, acetyl, and piperidinone moieties. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system, providing insights into the stability of ligand-receptor complexes. | Assess the stability of the predicted binding pose and understand the dynamic nature of the interaction. |

Medicinal Chemistry Implications and Future Research Directions

Design Principles for Novel Bioactive Piperidinone Derivatives

The design of new bioactive compounds based on the 3-acetyl-1-(3-nitrophenyl)piperidin-2-one scaffold can be guided by several established medicinal chemistry principles. The piperidine (B6355638) ring is a versatile scaffold known for its presence in a wide array of pharmacologically active compounds. nih.gov Its saturated, three-dimensional nature can allow for better interaction with the binding sites of biological targets compared to flat aromatic structures. nih.gov

Key design considerations for novel derivatives would include:

Modification of the Acetyl Group: The acetyl group at the 3-position is a key site for modification. It can be transformed into various other functional groups to explore structure-activity relationships (SAR). For instance, reduction to a hydroxyl group could introduce a hydrogen bond donor, while conversion to an amine could introduce a basic center, potentially altering target interactions and pharmacokinetic properties.

Substitution on the Phenyl Ring: The nitrophenyl group can be modified by altering the position of the nitro group (ortho, meta, para) or by introducing other substituents. The electronic nature and position of these substituents can significantly influence the compound's biological activity and metabolic stability. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule.

Stereochemistry: The piperidinone ring contains a chiral center at the 3-position. The synthesis of stereochemically pure enantiomers and diastereomers is crucial, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles.

Strategies for Lead Optimization and Compound Library Generation

Following the identification of a lead compound with promising, albeit suboptimal, activity, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. For a lead compound like this compound, several optimization strategies can be envisioned.

One key approach is the generation of a focused compound library. This can be achieved through combinatorial chemistry, where different building blocks are systematically combined to create a large number of diverse analogs. For this specific scaffold, a library could be generated by varying the substituents on the phenyl ring and by modifying the acetyl group.

Structure-activity relationship (SAR) studies are central to lead optimization. mdpi.com By systematically altering different parts of the molecule and assessing the impact on biological activity, a clear understanding of the structural requirements for optimal activity can be developed. mdpi.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of new analogs with improved properties.

Considerations for Pan Assay Interference Structures (PAINS) and Structural Alerts in Early Drug Discovery

In early-stage drug discovery, it is crucial to identify and eliminate compounds that are likely to produce false-positive results in high-throughput screening (HTS) assays. These compounds, known as Pan Assay Interference Structures (PAINS), often interact non-specifically with multiple biological targets. nih.govwikipedia.org

The this compound scaffold contains a nitrophenyl group, which is recognized as a "structural alert" or a potential toxicophore in medicinal chemistry. nih.govacs.org Nitroaromatic compounds can be metabolically reduced to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. nih.govresearchgate.net

Table 1: Potential Structural Alerts in this compound

| Structural Feature | Potential Concern | Mitigation Strategies |

| Nitrophenyl group | Can be reduced to reactive metabolites (nitroso, hydroxylamine) leading to toxicity. nih.govresearchgate.net | - Replace with other electron-withdrawing groups. - Introduce flanking groups to sterically hinder metabolic activation. - Modulate electronic properties to disfavor reduction. |

| α,β-Unsaturated ketone (if formed via tautomerization of the acetyl group) | Potential Michael acceptor, which can react covalently with nucleophiles like cysteine residues in proteins. | - Modify the acetyl group to prevent enolization. - Confirm the absence of covalent binding in biochemical assays. |

Emerging Applications and Unexplored Potential in Chemical Biology

While no specific applications of this compound in chemical biology have been reported, its structural features suggest several intriguing possibilities. Chemical probes are small molecules used to study and manipulate biological systems. youtube.com The piperidinone scaffold could serve as a template for the development of novel chemical probes.

For example, the acetyl group could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to enable visualization or affinity-based pulldown of its cellular targets. Furthermore, the reactivity of the nitrophenyl group could potentially be exploited for the design of activity-based probes or photo-crosslinkers to covalently label target proteins upon activation.

The development of diverse small-molecule libraries is crucial for exploring new areas of chemical space and identifying probes for "undruggable" targets. scispace.com A library of derivatives based on the this compound scaffold could be a valuable resource for screening against a wide range of biological targets to uncover new biological functions and therapeutic opportunities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.